molecular formula C16H16N2O4 B5986002 N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide

N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide

Cat. No. B5986002
M. Wt: 300.31 g/mol
InChI Key: QWQHWUDKTXWJBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 and has since been studied extensively for its potential therapeutic applications.

Mechanism of Action

N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide works by selectively inhibiting the activity of COX-2, while leaving COX-1 activity intact. This results in a decrease in the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has also been shown to have anti-tumor properties. Additionally, it has been shown to have neuroprotective effects in some studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide is its selectivity for COX-2 over COX-1, which reduces the risk of gastrointestinal side effects that are commonly associated with non-selective NSAIDs. However, it should be noted that N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide may not be suitable for all types of experiments, and researchers should carefully consider the specific application and potential limitations of the compound.

Future Directions

There are a number of potential future directions for research on N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide. One area of interest is the potential use of the compound as a therapeutic agent for various inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide, and to identify any potential limitations or side effects associated with its use.
In conclusion, N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide is a nonsteroidal anti-inflammatory drug that has been extensively studied for its potential therapeutic applications. Its selective inhibition of COX-2 makes it a useful tool for studying inflammation and pain, and it may have potential as a therapeutic agent for various conditions. However, further research is needed to fully understand its effects and potential limitations.

Synthesis Methods

N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The exact method of synthesis may vary depending on the laboratory and the specific application of the compound.

Scientific Research Applications

N-(1-methyl-5-oxo-3-pyrrolidinyl)-5-phenoxy-2-furamide has been used in a wide range of scientific research applications, particularly in the field of inflammation and pain. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation.

properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)-5-phenoxyfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-18-10-11(9-14(18)19)17-16(20)13-7-8-15(22-13)21-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQHWUDKTXWJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.